molecular formula C10H11ClO2 B1345473 Ethyl 2-chloro-2-phenylacetate CAS No. 4773-33-5

Ethyl 2-chloro-2-phenylacetate

Cat. No.: B1345473
CAS No.: 4773-33-5
M. Wt: 198.64 g/mol
InChI Key: XXRLJXZVZZXDPP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-phenylacetate is an organic compound with the molecular formula C10H11ClO2. It is a colorless to light yellow clear liquid at room temperature. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Mechanism of Action

Target of Action

Ethyl 2-chloro-2-phenylacetate is a chemical compound that primarily targets the benzylic position in organic molecules . The benzylic position is the carbon atom adjacent to the aromatic ring, which in this case is a phenyl group .

Mode of Action

The interaction of this compound with its targets involves nucleophilic substitution and free radical reactions . In the initiating step, a succinimidyl radical is formed, which then removes a hydrogen atom from the benzylic position . This results in the formation of a new compound and the regeneration of the succinimidyl radical .

Biochemical Pathways

The reaction of this compound affects the biochemical pathways involving the benzylic position . The removal of a hydrogen atom from the benzylic position can lead to resonance stabilization . This process impacts the downstream effects of the biochemical pathways, including the formation of new compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the structure of organic molecules . The removal of a hydrogen atom from the benzylic position can lead to the formation of new compounds . These changes can have various effects on the molecular and cellular level, depending on the specific context and conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical compounds can affect the rate and outcome of the reactions involving this compound . For example, the rate of reaction can be influenced by the difference in electronegativity of the reacting species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-phenylacetate can be synthesized through the reaction of ethyl chloroacetate with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like fractional distillation and crystallization are common in industrial production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-chloro-2-phenylacetate has various applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-bromo-2-phenylacetate
  • Ethyl 2-iodo-2-phenylacetate
  • Ethyl 2-fluoro-2-phenylacetate

Comparison: Ethyl 2-chloro-2-phenylacetate is unique due to its specific reactivity profile. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is less reactive in nucleophilic substitution reactions but more stable and easier to handle. The boiling points and solubility of these compounds also vary, with the chloro derivative having a moderate boiling point and good solubility in organic solvents .

Properties

IUPAC Name

ethyl 2-chloro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRLJXZVZZXDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308521
Record name Ethyl α-chlorobenzeneacetate
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-33-5
Record name Ethyl α-chlorobenzeneacetate
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Record name Ethyl chlorophenylacetate
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Record name Ethyl α-chlorobenzeneacetate
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Record name Ethyl chlorophenylacetate
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Record name Ethyl chlorophenylacetate
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Synthesis routes and methods I

Procedure details

To a solution of triethylamine (63.5 mmol, 8.7 mL) in methanol there was added dropwise, at 0° C., α-chlorophenylacetyl chloride (53 mmol, 7.6 mL), and the reaction mixture was then stirred over a period of 3.5 h at room temperature. The reaction mixture was then added to 100 mL of water and extracted with EA (3×100 mL). Following the combination of the organic phases, they were dried over MgSO4 and concentrated in vacuo to give 8.76 g (83.4%) of product.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
83.4%

Synthesis routes and methods II

Procedure details

Chlorophenyl acetyl chloride (53 mmol, 7.6 ml) was added dropwise to a solution of triethylamine (63.5 mmol, 8.7 ml) in methanol at 0° C. and the mixture was subsequently stirred for 3.5 h at room temperature. The reaction mix was then placed in 100 ml of water and repeatedly extracted with EtOAc (3×100 ml). Once combined, the organic phases were dried over MgSO4, concentrated under vacuum and 8.76 g (83.4%) of product was obtained.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
83.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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